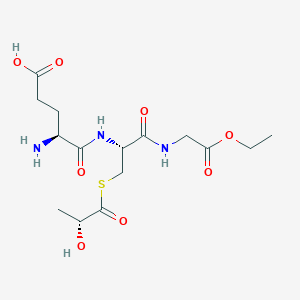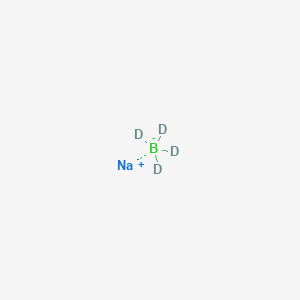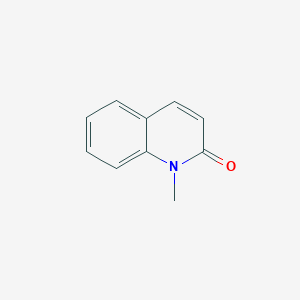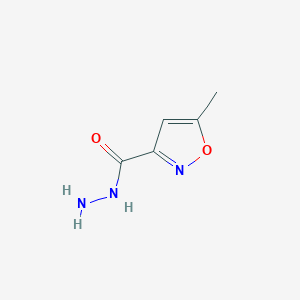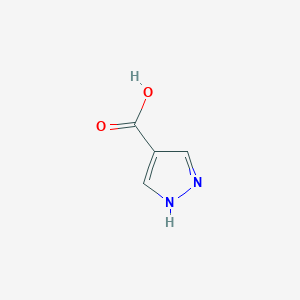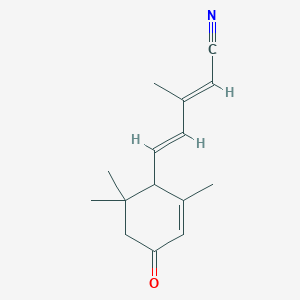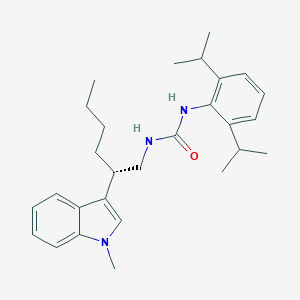![molecular formula C16H12O2 B133818 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one CAS No. 22725-38-8](/img/structure/B133818.png)
3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one, also known as MADAM-5, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and depression.
In neuroscience, 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one has been studied for its ability to modulate the activity of neurotransmitters, including dopamine and serotonin. It has been shown to have potential applications in the treatment of addiction, depression, and anxiety disorders.
In pharmacology, 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one has been studied for its potential as a research tool to investigate the activity of various receptors and enzymes in the brain.
Mecanismo De Acción
3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one acts as a selective serotonin and dopamine receptor modulator, which means that it can modulate the activity of these neurotransmitters in the brain. It has been shown to increase the release of dopamine and serotonin, which can lead to increased mood, motivation, and reward-seeking behavior.
Biochemical and Physiological Effects:
3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one has been shown to have various biochemical and physiological effects, including increased release of dopamine and serotonin, increased locomotor activity, and increased reward-seeking behavior. It has also been shown to have potential anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one in lab experiments is its selectivity for dopamine and serotonin receptors, which makes it a useful tool for investigating the activity of these neurotransmitters. However, one limitation is that 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one has not been extensively studied in humans, which limits its potential clinical applications.
Direcciones Futuras
There are several future directions for research on 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one, including investigating its potential as a treatment for addiction, depression, and anxiety disorders. Additionally, further research is needed to investigate its potential anti-inflammatory and anti-cancer properties. Further studies are also needed to investigate the safety and efficacy of 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one in humans.
In conclusion, 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to modulate the activity of dopamine and serotonin receptors makes it a useful tool for investigating the activity of these neurotransmitters. However, further research is needed to investigate its potential clinical applications and safety in humans.
Métodos De Síntesis
3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one can be synthesized through a multi-step process that involves the reaction between 2-methoxybenzaldehyde and 2-nitrobenzaldehyde followed by a reduction reaction using sodium borohydride. The final step involves cyclization using potassium carbonate and acetic anhydride, which results in the formation of 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one.
Propiedades
IUPAC Name |
5-methoxytricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,9,11,13-heptaen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-13-9-8-12-7-6-11-4-2-3-5-14(11)16(17)15(12)10-13/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOJBXHWZYUDRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC3=CC=CC=C3C2=O)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575991 |
Source


|
| Record name | 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one | |
CAS RN |
22725-38-8 |
Source


|
| Record name | 3-Methoxy-5H-dibenzo[a,d][7]annulen-5-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

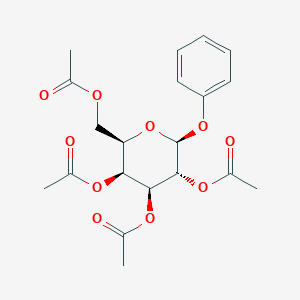

![[(1R,3S,4R)-3,4-bis(sulfomethyl)cyclohexyl]methanesulfonic acid](/img/structure/B133740.png)
